

# spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its analogs

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## Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B1292085

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## A Spectroscopic Showdown: 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its Analogs

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** and its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, characterization, and the elucidation of structure-property relationships.

## At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** and its selected analogs. This data is essential for distinguishing between these closely related compounds.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison ( $\text{CDCl}_3$ )

Compound	Aldehyde Proton (CHO) $\delta$ (ppm), Multiplicity	Aromatic Protons $\delta$ (ppm), Multiplicity, J (Hz)	Methoxy Protons (OCH <sub>3</sub> ) $\delta$ (ppm), Multiplicity
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~10.3 (d)	~7.5 (dd), ~7.2 (t)	~3.9 (s)
2-Fluoro-3-methoxybenzaldehyde	10.38 (s)	7.43-7.40 (m), 7.24-7.15 (m)	3.95 (s)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~9.8 (s)	~7.4 (d), ~6.9 (d)	~3.9 (s)
2-Bromo-6-fluorobenzaldehyde	~10.4 (s)	~7.7-7.3 (m)	-

Table 2: <sup>13</sup>C NMR Spectral Data Comparison (CDCl<sub>3</sub>)

Compound	Aldehyde Carbon (C=O) $\delta$ (ppm)	Aromatic Carbons $\delta$ (ppm)	Methoxy Carbon (OCH <sub>3</sub> ) $\delta$ (ppm)
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~188 (d)	~160 (d, C-F), ~150, ~128, ~125, ~120, ~115 (d, C-Br)	~56
2-Fluoro-3-methoxybenzaldehyde	~189 (d)	~162 (d, C-F), ~150, ~125, ~120, ~115, ~112	~56
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~196	~160, ~148, ~125, ~120, ~115, ~110	~56
2-Bromo-6-fluorobenzaldehyde	~188 (d)	~163 (d, C-F), ~136, ~132, ~128, ~125, ~118 (d, C-Br)	-

Table 3: FT-IR Spectral Data Comparison (cm<sup>-1</sup>)

Compound	C=O Stretch	C-H (aldehyde) Stretch	Ar-H Stretch	C-O Stretch	C-F Stretch	C-Br Stretch
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~1690	~2860, ~2770	~3080	~1270	~1200	~600
2-Fluoro-3-methoxybenzaldehyde	~1695	~2850, ~2760	~3070	~1280	~1210	-
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~1650	~2870, ~2780	~3060	~1260	-	~610
2-Bromo-6-fluorobenzaldehyde	~1700	~2865, ~2775	~3090	-	~1220	~620

Table 4: Mass Spectrometry Data Comparison (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments
6-Bromo-2-fluoro-3-methoxybenzaldehyde	232/234	203/205 ([M-CHO] <sup>+</sup> ), 124 ([M-Br-CHO] <sup>+</sup> )
2-Fluoro-3-methoxybenzaldehyde	154	125 ([M-CHO] <sup>+</sup> ), 97 ([M-CHO-CO] <sup>+</sup> )
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	230/232	201/203 ([M-CHO] <sup>+</sup> ), 122 ([M-Br-CHO] <sup>+</sup> )
2-Bromo-6-fluorobenzaldehyde	202/204	173/175 ([M-CHO] <sup>+</sup> ), 94 ([M-Br-CHO] <sup>+</sup> )

## Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire the data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
- **Data Acquisition:** FT-IR spectra were recorded on a spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . Each spectrum was an average of 32 scans with a resolution of 4  $\text{cm}^{-1}$ .

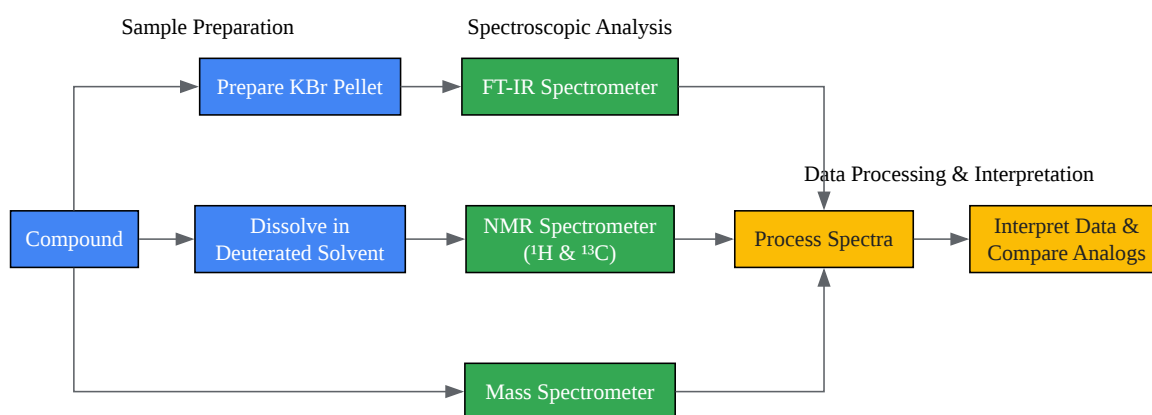
### Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion using an electrospray ionization (ESI) source.
- **GC-MS Analysis:** For GC-MS, a dilute solution of the sample in dichloromethane was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. Mass spectra were recorded in electron ionization (EI) mode at 70 eV.

- ESI-MS Analysis: For ESI-MS, a dilute solution of the sample in methanol was infused into the ESI source. Mass spectra were acquired in positive ion mode.

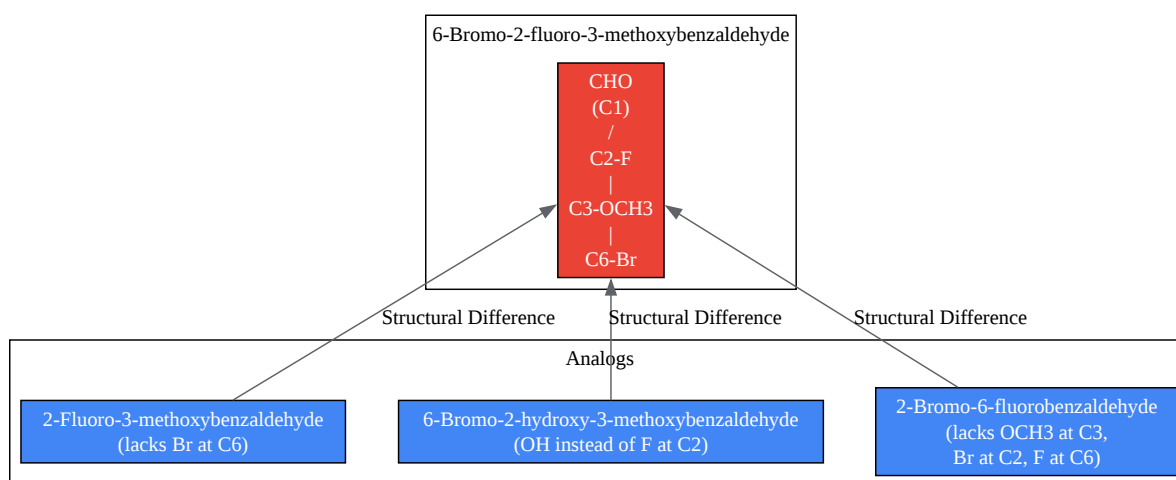
## Visualizing the Comparison

To better understand the relationships and workflows discussed, the following diagrams are provided.



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Caption: General workflow for the spectroscopic analysis of benzaldehyde analogs.



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Caption: Key structural differences between the target compound and its analogs.

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